2-Pyridone hydrobromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
75190-97-5 |
|---|---|
Molecular Formula |
C5H6BrNO |
Molecular Weight |
176.01 g/mol |
IUPAC Name |
1H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C5H5NO.BrH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H |
InChI Key |
MSDGVPDAQASBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1.Br |
Origin of Product |
United States |
Fundamental Chemical Structure and Spectroscopic Characterization of 2 Pyridone Hydrobromide
Tautomeric Equilibria and Interconversion Dynamics of the 2-Pyridone Moiety within the Hydrobromide Salt
The tautomerism of the neutral 2-pyridone/2-hydroxypyridine (B17775) system is well-documented, with the equilibrium being highly sensitive to the surrounding environment. wikipedia.org In the solid state and polar solvents, the lactam (2-pyridone) form predominates, whereas the lactim (2-hydroxypyridine) form is favored in the gas phase and non-polar solvents. wikipedia.org The formation of the hydrobromide salt, however, introduces a strong acid that dramatically shifts this landscape.
The formation of 2-pyridone hydrobromide involves the protonation of the 2-pyridone molecule by the strong acid, hydrobromic acid (HBr). This protonation event overwhelmingly favors the formation of the 2-hydroxypyridinium cation, which is the protonated lactim tautomer. researchgate.net In this cation, the proton from HBr localizes on the nitrogen atom of the pyridine (B92270) ring, while the inherent proton of the tautomeric system remains on the oxygen atom, resulting in a hydroxyl group.
This shift can be understood by considering the basicity of the potential protonation sites. The nitrogen atom of the pyridine ring is more basic than the carbonyl oxygen of the lactam form. Consequently, protonation occurs at the nitrogen, stabilizing the positive charge through the aromatic system and locking the molecule into the 2-hydroxypyridinium form. This effectively quenches the dynamic equilibrium observed in the neutral molecule. The resulting salt in the solid state is therefore correctly described as 2-hydroxypyridinium bromide, consisting of the 2-hydroxypyridinium cation and the bromide anion. researchgate.net
For the neutral 2-pyridone/2-hydroxypyridine system, the kinetic barrier for direct intramolecular proton transfer is significantly high. researchgate.net Interconversion is typically facilitated by self-association into dimers or through mediation by protic solvent molecules, which lower the activation energy for proton transfer. hmdb.ca
However, in the context of this compound, this dynamic interconversion is thermodynamically suppressed. The protonation by HBr creates a stable salt of the 2-hydroxypyridinium cation. In both the solid state and in solution, the system is effectively "locked" in this single, protonated lactim form. The thermodynamic landscape is dominated by the stability of this ionic species, and any discussion of kinetics would shift from tautomeric interconversion to the dissociation of the salt or acid-base equilibria, which fall outside the scope of tautomerism. The equilibrium lies so far toward the protonated lactim form that the lactam tautomer is not present in any significant quantity.
Crystallographic Studies of this compound
While a specific, complete crystallographic study for this compound (2-hydroxypyridinium bromide) is not available in publicly accessible crystallographic databases, its structural characteristics can be reliably inferred from closely related pyridinium (B92312) halide salts. nih.gov The crystal structure is dictated by the packing of the 2-hydroxypyridinium cations and bromide anions, organized by strong electrostatic forces and a network of hydrogen bonds.
The precise determination of the crystal structure and unit cell parameters for this compound requires single-crystal X-ray diffraction analysis. As this specific data is not presently available, the crystallographic data for 2,6-diaminopyridinium chloride is presented below as a representative example of a protonated pyridinium halide salt. This example illustrates the type of information obtained from such an analysis and the typical crystal systems adopted by these compounds. It is expected that this compound would crystallize in a similar centrosymmetric system, such as monoclinic or orthorhombic.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₈N₃⁺·Cl⁻ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 12.783 (3) |
| b (Å) | 6.6550 (10) |
| c (Å) | 7.7810 (10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 662.2 (2) |
| Z | 4 |
Data sourced from a representative pyridinium halide structure.
In the crystal lattice of this compound, the primary organizing forces are charge-assisted hydrogen bonds. The 2-hydroxypyridinium cation possesses two strong hydrogen bond donors: the proton on the ring nitrogen (N⁺-H) and the proton of the hydroxyl group (O-H). The bromide anion (Br⁻) is a strong hydrogen bond acceptor.
The strong, directional hydrogen bonds involving the bromide ion lead to specific supramolecular assemblies and packing motifs. Unlike neutral 2-pyridone, which forms helical chains through N-H···O bonds, the ionic nature of this compound results in a fundamentally different solid-state architecture. wikipedia.org
The interplay of N⁺-H···Br⁻ and O-H···Br⁻ hydrogen bonds likely organizes the ions into higher-order structures such as infinite chains or two-dimensional sheets. researchgate.net The specific arrangement would depend on the most efficient way to satisfy the hydrogen-bonding capabilities of the ions and to pack them in space. For instance, cations and anions might alternate to form one-dimensional chains, which then pack together through weaker van der Waals forces or further hydrogen bonding to form a stable three-dimensional lattice. This contrasts sharply with the discrete hydrogen-bonded dimers often found in cocrystals of neutral 2-pyridone. nih.gov
Advanced Spectroscopic Probes for Elucidating Molecular Conformation and Dynamics of the Hydrobromide Salt
The hydrobromide salt of 2-pyridone introduces a proton to the heterocyclic ring, creating a pyridinium cation. This fundamentally alters the electronic structure and hydrogen-bonding capabilities of the molecule, making advanced spectroscopic techniques essential for a detailed understanding of its conformation, tautomeric equilibrium, and dynamic behavior in various states.
High-Resolution NMR Spectroscopy for Conformational Analysis and Exchange Phenomena
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound in solution. The protonation of the nitrogen atom to form the pyridinium cation leads to significant changes in the chemical shifts of the ring protons. pw.edu.pl
The formation of the hydrobromide salt results in a deshielding effect on the ring protons, causing their signals to shift to a lower field (higher ppm values) in the ¹H NMR spectrum. This downfield shift is a direct consequence of the decreased electron density on the ring carbon atoms due to the positive charge accumulating on the nitrogen atom. pw.edu.pl The magnitude of this shift can provide insights into the distribution of positive charge within the pyridinium ring. Studies on similar pyridinium salts have shown that protons closer to the positively charged nitrogen atom (ortho-protons) experience a more significant downfield shift compared to the meta and para protons. researchgate.net
Temperature-dependent NMR studies are particularly insightful for probing dynamic exchange phenomena. For the parent 2-pyridone, variable temperature ¹H NMR experiments reveal a fast molecular exchange between monomeric and hydrogen-bonded dimeric species in solution. fu-berlin.de Upon cooling, the equilibrium shifts towards the hydrogen-bonded associates, indicated by a notable downfield shift of the NH proton signal. fu-berlin.de While the hydrobromide salt cannot form the same dimers, analogous exchange processes with solvent molecules or the bromide counter-ion can be investigated using these techniques. The observation of single, averaged NMR signals at various temperatures can indicate that proton and molecular exchange processes are fast on the NMR timescale. fu-berlin.de
| Proton | Typical Chemical Shift Range (ppm) in Pyridinium Salts | Observed Effects upon Protonation |
|---|---|---|
| H-6 (ortho) | ~8.5 - 9.0 | Significant downfield shift due to proximity to N⁺ |
| H-3, H-5 (meta) | ~7.8 - 8.5 | Moderate downfield shift |
| H-4 (para) | ~8.0 - 8.8 | Moderate to significant downfield shift |
| N-H | >10 | Appears at a very low field, sensitive to hydrogen bonding and exchange |
Note: The chemical shift values are illustrative and can vary based on solvent and concentration. The data reflects the general trends observed for pyridinium ions. pw.edu.plresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Characterization of Hydrogen Bonding and Tautomeric States
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information on the functional groups and intermolecular interactions within this compound, particularly concerning hydrogen bonding and the lactam-lactim tautomeric equilibrium.
Upon formation of the hydrobromide salt, the proton resides on the nitrogen, strongly favoring the keto (lactam) tautomer, pyridin-2(1H)-one. wikipedia.org IR spectroscopy confirms this, as the spectra are characterized by the presence of a strong C=O stretching frequency and the absence of O-H stretching frequencies that would indicate the lactim form (2-hydroxypyridine). wikipedia.org
The key vibrational modes to probe in this compound are the N-H and C=O stretches, as their frequencies are highly sensitive to hydrogen bonding. nii.ac.jp In the solid state or in concentrated solutions, the N-H group of the cation will form a hydrogen bond with the bromide anion (N-H···Br⁻). This interaction causes a significant red shift (a shift to lower frequency) and broadening of the N-H stretching band compared to a non-hydrogen-bonded N-H group. researchgate.net Similarly, the carbonyl (C=O) group can act as a hydrogen-bond acceptor. The strength of these hydrogen bonds correlates with the observed frequency shifts. nih.gov
Studies on hydrogen-bonded clusters of 2-pyridone show that the formation of a hydrogen bond at the N-H site as a proton donor leads to a red shift in the N-H stretching vibration. nii.ac.jp Conversely, when the C=O group acts as a hydrogen bond acceptor, its stretching frequency also experiences a red shift. nii.ac.jpnih.gov The precise frequencies of these bands in the hydrobromide salt can therefore be used to characterize the strength and nature of the ion pairing and hydrogen bonding with the bromide counter-ion.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Effect of Strong Hydrogen Bonding (e.g., with Br⁻) |
|---|---|---|
| N-H Stretch | 3400 (free) | Red-shifted and broadened (e.g., to <3200 cm⁻¹) |
| C=O Stretch | 1650-1700 | Red-shifted (lower frequency) |
| Ring Modes | 1400-1600 | Shifts indicate changes in ring electron distribution |
Note: Frequencies are approximate and depend on the physical state and environment. The shifts are relative to the non-hydrogen-bonded state. nii.ac.jpnih.govaps.org
Gas-Phase Microwave Spectroscopy for Investigation of Hydrated Clusters of the 2-Pyridone Core
Gas-phase microwave spectroscopy is a high-resolution technique used to determine the precise geometric structures of molecules and their weakly bound clusters by measuring their rotational constants. acs.org While direct studies on this compound in the gas phase are challenging due to its salt nature, extensive microwave studies on hydrated clusters of the neutral 2-pyridone core provide critical insights into the fundamental interactions that govern its structure. researchgate.net
These studies have shown that water molecules form hydrogen-bonded bridges between the N-H (proton donor) and C=O (proton acceptor) sites of the 2-pyridone molecule. nii.ac.jpresearchgate.net The presence of water has been found to shift the tautomeric equilibrium toward the keto (2-pyridone) form for the hydrated species, which is the same form stabilized by protonation in the hydrobromide salt. researchgate.net
By analyzing the rotational spectra of various isotopologues (where atoms are substituted with heavier isotopes), a detailed structural determination, including bond lengths and angles of the cluster, can be achieved. researchgate.net The derived rotational constants provide unambiguous evidence for the cluster's conformation. For example, in the 2-pyridone·H₂O cluster, the water molecule is confirmed to form a cyclic, doubly hydrogen-bonded structure. nii.ac.jpresearchgate.net This fundamental understanding of how a protic molecule like water interacts with both the N-H and C=O groups provides a model for how the proton and bromide ion might be situated and interact with the 2-pyridone core in a low-polarity environment.
| System | Spectroscopic Constants Determined | Key Structural Insight |
|---|---|---|
| 2-Pyridone Monomer | Rotational Constants (A, B, C) | Precise molecular geometry of the core molecule |
| 2-Pyridone·(H₂O)₁ | Rotational Constants, ¹⁴N Quadrupole Coupling Constants | Confirms a cyclic structure with H₂O bridging the N-H and C=O groups |
| 2-Pyridone·(H₂O)₂ | Rotational Constants | Elucidates the structure of the extended hydrogen-bonded water bridge |
Note: This table summarizes findings from gas-phase studies on the neutral 2-pyridone core and its hydrated clusters, which serve as a model for understanding the interactions in the hydrobromide salt. researchgate.net
Synthetic Methodologies for 2 Pyridone Hydrobromide and Functionalized Derivatives
Direct Synthesis and Formation of 2-Pyridone Hydrobromide
The most direct method for preparing this compound involves the protonation of 2-pyridone with hydrobromic acid. This acid-base reaction leads to the formation of the corresponding salt.
Synthetic Routes via Protonation of 2-Pyridone with Hydrobromic Acid
The formation of this compound is achieved through the reaction of 2-pyridone with hydrobromic acid (HBr). In this reaction, the lone pair of electrons on the nitrogen atom of the 2-pyridone ring attacks a proton from the hydrobromic acid, forming a new N-H bond and resulting in the pyridinium (B92312) bromide salt. Theoretical studies using the second-order approximate coupled-cluster (CC2) method have investigated the effects of protonation on the electronic properties of 2-pyridone. nih.gov These studies indicate that protonation significantly blue-shifts the S1-S0 electronic transition of the 2-pyridone monomer, dimer, and its microhydrated clusters. nih.gov
Investigation of Reaction Conditions for Optimized Salt Formation
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are typically investigated include:
Solvent: The choice of solvent can influence the solubility of the reactants and the product, thereby affecting the reaction rate and the ease of product isolation. Non-polar solvents tend to favor the 2-hydroxypyridine (B17775) tautomer, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form. wikipedia.org
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure complete reaction without promoting side reactions or decomposition.
Stoichiometry: The molar ratio of 2-pyridone to hydrobromic acid is a critical factor. Using a slight excess of the acid can drive the reaction to completion, but a large excess might complicate the purification process.
Purification: The resulting salt is typically purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or impurities.
Synthetic Strategies for the 2-Pyridone Core Precursors
A variety of synthetic methods have been developed to construct the fundamental 2-pyridone ring system, which can then be functionalized or converted to its hydrobromide salt. These strategies offer access to a wide array of substituted 2-pyridones.
Multicomponent Reactions (MCRs) for Diversified 2-Pyridone Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgnih.gov MCRs are a powerful tool for generating molecular diversity and have been extensively used for the synthesis of 2-pyridone derivatives. rsc.orgnih.govrsc.org
One notable example is the Guareschi-Thorpe reaction, where a cyanoacetamide reacts with a 1,3-diketone to yield a 2-pyridone. wikipedia.org Another MCR approach involves a four-component reaction of aromatic aldehydes, malononitrile, and an active methylene (B1212753) compound in the presence of a base to produce highly functionalized 2-pyridones. rsc.orgnih.gov For instance, the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in the presence of triethylamine (B128534) in refluxing ethanol (B145695) affords pyrano[3,2-c]pyridones in good yields. rsc.orgnih.gov
A novel synthesis of polyfunctionalized pyridones has been described using an Ugi four-component reaction of 3-formylchromones, followed by a base-promoted ring-opening/ring-closing process. thieme-connect.com This method allows for combinatorial variation of substituents on the final product. thieme-connect.com
Table 1: Examples of Multicomponent Reactions for 2-Pyridone Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | rsc.orgnih.gov |
| 3-Formylchromone | Amine | Isocyanide | Cyanoacetic acid, MeOH, r.t. | Polyfunctionalized pyridones | thieme-connect.com |
| Aromatic Aldehyde | Malononitrile | Acetyl-3H-benzo[f]chromen-3-one | Sodium hydroxide, 75 °C | 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones | rsc.orgnih.gov |
This table provides a selection of MCRs and is not exhaustive.
Oxidative Amination Approaches and Ring Expansion Protocols
Oxidative amination and ring expansion reactions provide innovative routes to 2-pyridone scaffolds. A recently developed oxidative amination process allows for the synthesis of pyridones from cyclopentenones in a one-pot reaction. researchgate.netchemrxiv.org This method involves the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. researchgate.netchemrxiv.org
Ring expansion of cyclic sulfones to sulfonamides has also been reported as a novel method for forming heterocyclic scaffolds. diva-portal.org Additionally, the oxidative ring expansion of tetramic acids is a proposed biosynthetic pathway for some 4-hydroxy-2-pyridone alkaloids. psu.edu
Transition Metal-Catalyzed Annulation and Cycloisomerization Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of 2-pyridones, enabling the construction of the heterocyclic ring through various annulation and cycloisomerization reactions. acs.orgorganic-chemistry.org
Ruthenium catalysts have been employed in the oxidative annulation of acrylamides and alkynes to produce 2-pyridones. acs.org This method demonstrates good scope with both electron-rich and electron-deficient acrylamides, as well as various substituted alkynes. acs.org Rhodium catalysts have also been utilized for similar oxidative couplings. acs.org Furthermore, rhodium-catalyzed C-H annulation of 1-(2-pyridyl)-2-pyridones with terminal alkynes provides an efficient route to 5,7-diarylated 2-quinolinones. researchgate.net
Palladium-catalyzed oxidative olefination and arylation of N-protected 2-pyridones have been achieved, with selectivity depending on the substitution pattern of the starting pyridone. snnu.edu.cn Gold-catalyzed cycloisomerization of N-alkenyl alkynylamides, formed from the acylation of imines with alkynoyl chlorides, offers a convergent assembly of substituted 2-pyridones. organic-chemistry.org
Table 2: Examples of Transition Metal-Catalyzed Reactions for 2-Pyridone Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |
| Ruthenium Complex | Acrylamide | Alkyne | Oxidative Annulation | 2-Pyridones | acs.org |
| Rhodium Complex | 1-(2-pyridyl)-2-pyridone | Terminal Alkyne | C-H Annulation | 2-Quinolinones | researchgate.net |
| Palladium Acetate | N-protected 2-pyridone | Olefin/Polyfluorobenzene | Oxidative Olefination/Arylation | Substituted 2-Pyridones | snnu.edu.cn |
| Gold(I) Complex | N-alkenyl alkynylamide | Cycloisomerization | Substituted 2-Pyridones | organic-chemistry.org |
This table highlights some of the transition metal-catalyzed methods and is not a complete list.
Transformations of Precursor Pyridine (B92270) and Pyridinium Derivatives
The synthesis of 2-pyridones from pyridine precursors often involves an oxidation step. A common method is the treatment of pyridine N-oxide with an activating agent like acetic anhydride. This process renders the C-2 position of the pyridine ring electrophilic, facilitating a nucleophilic attack. Subsequent hydrolysis of the resulting intermediate yields 2-hydroxypyridine, which exists in equilibrium with its more stable tautomer, 2-pyridone. stackexchange.com
Another approach involves the transformation of 2-halopyridinium salts. These salts, which are readily prepared, can react with aldehydes under mild conditions to form N-alkenyl-2-pyridones with high diastereoselectivity. nih.gov These N-alkenyl derivatives can then be further manipulated, for instance, through reduction to provide N-alkyl-2-pyridones. nih.gov Additionally, ruthenium-catalyzed reactions of 2-bromopyridines can lead to the formation of N-pyridyl-2-pyridones through a domino sequence involving oxygen incorporation, a Buchwald-Hartwig-type N-arylation, and subsequent C-H bond functionalization. nih.gov
The table below summarizes some transformations of pyridine and pyridinium derivatives leading to 2-pyridone structures.
| Precursor | Reagents/Conditions | Product Type | Ref. |
| Pyridine N-oxide | Acetic anhydride, then hydrolysis | 2-Pyridone | stackexchange.com |
| 2-Halopyridinium salts | Aldehydes | N-Alkenyl-2-pyridone | nih.gov |
| 2-Bromopyridine | Ru(II) catalyst, KOPiv, Na2CO3 | N-Pyridyl-2-pyridone | nih.gov |
Functionalization and Derivatization Strategies for the 2-Pyridone Framework in the Context of Bromide Presence
The presence of a bromide, either as a counterion or a substituent, can influence the regioselectivity and reactivity of the 2-pyridone ring in various functionalization reactions.
Regioselective C-H Functionalization (C-3, C-5, C-6)
Direct C-H functionalization is a powerful tool for modifying the 2-pyridone core. The regioselectivity of these reactions is often dictated by the directing effects of substituents on the ring and the choice of catalyst. For N-protected 2-pyridones, palladium-catalyzed oxidative olefination typically occurs at the C-5 position. snnu.edu.cnrsc.org However, if the C-5 position is blocked, for instance by a bromo group, the functionalization can be directed to the C-3 position. snnu.edu.cn Similarly, the introduction of a substituent at the C-6 position can also favor C-3 functionalization. snnu.edu.cn Nickel-catalyzed reactions have been shown to selectively functionalize the C-6 position. researchgate.net
| Position | Catalyst/Conditions | Key Factor | Ref. |
| C-5 | Palladium catalyst, Cu(OAc)2 | Unsubstituted N-protected 2-pyridone | snnu.edu.cnrsc.org |
| C-3 | Palladium catalyst, AgOAc | C-5 position blocked (e.g., by bromo) | snnu.edu.cn |
| C-3 | Palladium catalyst | C-6 substituent present | snnu.edu.cn |
| C-6 | Nickel/AlMe3 catalyst | Coordination to carbonyl oxygen | researchgate.net |
N-Alkylation and N-Arylation Methods
The N-alkylation and N-arylation of 2-pyridones are crucial for introducing diversity. Direct N-alkylation can be challenging due to competing O-alkylation. nih.govresearchgate.net However, methods using tetraalkylammonium fluoride (B91410) as a promoter with alkyl halides have shown high selectivity for N-alkylation. google.com Palladium-catalyzed intermolecular hydroamination of alkenes using a bidentate directing group also provides a selective route to N-alkylated 2-pyridones. researchgate.net Another approach involves the use of P(NMe2)3 to mediate the reaction between 2-pyridones and α-keto esters, yielding N-alkylated products with high regioselectivity. organic-chemistry.org
For N-arylation, copper-catalyzed methods have been developed. For example, the reaction of 2-pyridones with diaryliodonium salts at room temperature, or with aryl iodides in the presence of a copper(I) catalyst, leads to N-aryl-2-pyridones with high chemoselectivity. organic-chemistry.org Transition-metal-free conditions have also been reported for the N-arylation of 2-pyridones using 2-fluoropyridine (B1216828) derivatives. rsc.org
| Reaction | Reagents/Catalyst | Substrate | Ref. |
| N-Alkylation | Tetraalkylammonium fluoride | Alkyl halide | google.com |
| N-Alkylation | Pd(OAc)2, bidentate directing group | Alkene | researchgate.net |
| N-Alkylation | P(NMe2)3 | α-Keto ester | organic-chemistry.org |
| N-Arylation | Cu catalyst | Diaryliodonium salt | organic-chemistry.org |
| N-Arylation | CuI catalyst | Aryl iodide | organic-chemistry.org |
| N-Arylation | Transition-metal-free | 2-Fluoropyridine | rsc.org |
Oxidative Olefination and Arylation Catalyzed by Transition Metals
Transition metal-catalyzed oxidative coupling reactions are efficient methods for introducing alkenyl and aryl groups onto the 2-pyridone ring. Palladium-catalyzed oxidative olefination of N-protected 2-pyridones with alkenes like acrylates and styrenes selectively occurs at the C-5 position. snnu.edu.cnrsc.org If the C-5 position is substituted, the reaction can be directed to the C-3 position. snnu.edu.cn
Similarly, palladium-catalyzed oxidative arylation with polyfluorobenzenes also demonstrates C-5 selectivity. snnu.edu.cn Ruthenium catalysts have also been employed for the oxidative annulation of acrylamides and alkynes to construct the 2-pyridone ring itself, showcasing the utility of transition metals in building the core heterocycle. acs.orggoettingen-research-online.denih.govacs.org
Introduction of Halogen Substituents and Subsequent Cross-Coupling Reactions
The introduction of halogen atoms, particularly bromine and iodine, onto the 2-pyridone ring opens up pathways for further functionalization through cross-coupling reactions. Regioselective halogenation can be achieved, for instance, to produce 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridones. acs.org These dihalogenated compounds can then undergo sequential and selective Suzuki-Miyaura cross-coupling reactions to introduce different aryl groups at specific positions. acs.org
The versatility of halogenated pyridones is further highlighted by the ability to perform site-selective cross-coupling on polyhalogenated pyridines where the halogens are identical. nih.gov This selectivity can be controlled by electronic effects, steric hindrance, or the use of directing groups. For example, in 2,6-dichloro-3-nitropyridine, Suzuki-Miyaura coupling can be directed selectively to the C2 position due to the electronic influence of the adjacent nitro group. nih.gov
| Halogenation Strategy | Subsequent Reaction | Key Feature | Ref. |
| Selective synthesis of 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridones | Sequential Suzuki-Miyaura coupling | Orthogonal reactivity of different halogens | acs.org |
| Bromination of a pyridine derivative | Metallation and reaction with a 2-sulfonylpyridine derivative, followed by hydrolysis | Synthesis of 5-(2'-pyridyl)-2-pyridone derivatives | google.com |
| Halogenation of pyridines | Displacement of a phosphonium (B103445) salt with a halide nucleophile | Late-stage functionalization | nih.gov |
Reaction Mechanisms and Mechanistic Investigations Involving 2 Pyridone Hydrobromide
Catalytic Roles of the 2-Pyridone Moiety and its Salts
The unique structural features of the 2-pyridone scaffold, particularly its ability to act as both a hydrogen bond donor and acceptor, underpin its catalytic activity. Its salts, such as 2-pyridone hydrobromide, further enhance its capacity to participate in proton-dependent reactions.
Mechanisms of General Acid-Base Catalysis in Proton-Dependent Reactions
2-Pyridone and its salts are effective bifunctional catalysts for a variety of reactions that are dependent on proton transfer. rsc.orgwikipedia.org This catalytic prowess is prominently observed in reactions such as the aminolysis of esters. wikipedia.orgnih.gov In these transformations, the 2-pyridone unit can simultaneously activate both reactants. The N-H group of the pyridonium ion in this compound can act as a Brønsted acid, donating a proton to activate an electrophile, such as the carbonyl group of an ester. Concurrently, the carbonyl group of the 2-pyridone can function as a Brønsted base, accepting a proton from a nucleophile, like an amine, thereby increasing its reactivity. nih.gov
This dual activation is often facilitated through the formation of a hydrogen-bonded complex between the catalyst and the substrates. rsc.orgrsc.org For instance, in ester aminolysis, a proposed mechanism involves an eight-membered ring transition state where the 2-pyridone catalyst forms two hydrogen bonds, one with the ester and one with the amine. chemrxiv.org This simultaneous activation lowers the energy barrier of the reaction. The presence of a halide counter-ion, as in this compound, can further influence the reaction environment, though its direct role in the catalytic cycle is less commonly detailed than the action of the pyridone moiety itself. The catalytic cycle is completed by the transfer of protons and dissociation of the product from the catalyst. It is this ability to act as a ditopic receptor and facilitate proton transfer that makes 2-pyridone a remarkable organocatalyst. wikipedia.org
Studies on 6-halo-2-pyridones have shown that electron-withdrawing substituents can enhance the acidity of the N-H group, leading to improved catalytic activity in ester aminolysis. nih.govrsc.org This suggests that the Brønsted acidity of the pyridonium moiety is a key factor in its catalytic efficiency.
Metal-Ligand Cooperativity in Transition Metal-Catalyzed Transformations
In the realm of transition metal catalysis, 2-pyridone and its deprotonated form, 2-pyridonate, are not mere spectator ligands. Instead, they actively participate in the reaction mechanism through a phenomenon known as metal-ligand cooperativity (MLC). rsc.orgnih.gov This cooperation implies that both the metal center and the ligand are directly involved in bond-breaking and bond-forming events. rsc.orgnih.gov
The 2-pyridonate ligand can act as a proton-responsive and redox-active component of a catalyst. rsc.org For example, in palladium-catalyzed C-H functionalization reactions, chelating pyridone-type ligands can facilitate the C-H cleavage step. scg.ch The ligand can act as an internal base, accepting a proton from the substrate, while the metal center coordinates to the C-H bond. This synergistic action lowers the activation energy for C-H bond cleavage, a typically challenging step. scg.ch
Mechanistic studies have revealed several ways in which 2-pyridone ligands cooperate with metal centers:
Proton Transfer: The ligand can mediate proton transfer to and from the substrate. rsc.org
Redox Activity: The pyridonate ligand can be redox-active, participating in electron transfer processes during the catalytic cycle.
Hemilability: The ability of a chelating pyridonate ligand to have one of its donor arms dissociate and re-associate allows for the creation of a vacant coordination site at the metal center, which can be crucial for substrate binding and subsequent reactivity. rsc.org
A notable example is the use of palladium complexes with 2,2'-bipyridin]-6(1H)-one ligands in the direct arylation of simple arenes. Mechanistic investigations have confirmed that the ligand's cooperating effect is crucial for the C-H activation step and also influences the product-forming reductive elimination step. scg.ch Furthermore, the deprotonated 2-pyridone moiety is found in the active site of [Fe]-hydrogenases, highlighting nature's use of this cooperative effect. rsc.org
Elucidation of Reaction Pathways and Identification of Intermediates
Understanding the detailed pathways of reactions involving this compound is crucial for optimizing existing synthetic methods and designing new ones. This involves identifying key intermediates and transition states through a combination of experimental and computational techniques.
Detailed Studies of C-H Activation Mechanisms
The direct functionalization of C-H bonds in 2-pyridones is a powerful strategy for the synthesis of substituted derivatives. nih.govrsc.orgrsc.orgrsc.orgnih.govresearchgate.net The 2-pyridone ring possesses several C-H bonds (at positions C3, C4, C5, and C6) that can be selectively functionalized under different catalytic conditions. nih.gov The regioselectivity of these reactions is governed by a combination of factors, including the electronic properties of the pyridone ring, the nature of the catalyst, and the use of directing groups. nih.gov
The electronic landscape of the 2-pyridone ring makes the C3 and C5 positions more electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient. nih.gov
C3-Selective Functionalization:
Radical Mechanisms: Several methods for C3-selective functionalization proceed through a radical pathway. For instance, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds is proposed to involve an alkyl radical intermediate. nih.govrsc.org Similarly, Mn(III)-mediated alkylation and arylation reactions are also believed to occur via radical intermediates. nih.gov
Organometallic Mechanisms: Palladium-catalyzed oxidative arylation of 4-hydroxy-2-pyridones at the C3 position is thought to proceed via C-H palladation, followed by transmetalation and reductive elimination. nih.gov
C6-Selective Functionalization:
Nickel/Aluminum Co-catalysis: The C6 position, being the most electron-deficient, requires specific strategies for its functionalization. A Ni/Al co-catalytic system has been developed for C6-selective alkenylation and alkylation. The proposed mechanism involves the coordination of the pyridone's carbonyl group to the Lewis acidic aluminum center, which increases the electrophilicity of the C6 position and facilitates oxidative addition of the C6-H bond to the nickel(0) center. rsc.org
Directing Groups: The use of a directing group, such as a pyridyl group attached to the nitrogen of the 2-pyridone, can robustly direct C-H activation to the C6 position. rsc.org Copper-catalyzed C6-heteroarylation, for example, is believed to involve initial cupration of the heteroarene, followed by directed cupration of the C6-H bond of the pyridone. rsc.org
The following table summarizes some of the key findings in the C-H activation of 2-pyridones:
| Position | Reaction Type | Catalyst/Reagents | Proposed Mechanism | Reference |
|---|---|---|---|---|
| C3 | Alkylation | Ni(cod)₂ / dppp, α-bromo carbonyl compounds | Radical (Homolytic Aromatic Substitution) | nih.govrsc.org |
| C3 | Arylation | Fe-catalyst, arylboronic acids | Radical | nih.gov |
| C6 | Alkenylation/Alkylation | Ni(0) / AlMe₃ | Oxidative addition to Ni(0) after Lewis acid coordination | rsc.orgresearchgate.net |
| C6 | Heteroarylation | Cu(II), Pyridyl directing group | Directed C-H cupration | rsc.org |
Mechanistic Investigations of Functionalization and Derivatization Reactions
Beyond C-H activation, 2-pyridone and its derivatives undergo a variety of functionalization reactions. Mechanistic studies of these transformations are crucial for controlling regioselectivity and achieving desired products.
N-alkylation of 2-pyridone is a common transformation, but it often faces competition from O-alkylation. nih.gov The development of methods for the selective N-alkylation is therefore of significant interest. One approach involves the reaction of 2-halopyridinium salts with aldehydes, which is proposed to proceed through a pyridinium (B92312) ylide intermediate. This intermediate reacts with the aldehyde, and subsequent intramolecular SNAr and ring-opening elimination steps afford the N-alkenyl-2-pyridone product. nih.gov
The arylation of 2-pyridones can be achieved using various methods, including copper-catalyzed N-arylation with diaryliodonium salts. organic-chemistry.org The regioselectivity between N- and O-arylation can be influenced by the substituents on the 2-pyridone ring, with bulky substituents at the C6-position favoring O-arylation due to steric hindrance. researchgate.net
Palladium/norbornene cooperative catalysis has been employed for the dual functionalization of iodinated 2-pyridones, allowing for the introduction of both ortho-alkyl or -aryl groups and an ipso-terminating group. nih.gov This powerful method enables the rapid generation of diverse 2-pyridone derivatives.
Role of Tautomerism and Ionic Species in Reaction Kinetics and Selectivity
The tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone is a fundamental aspect of its chemistry that significantly influences its reactivity. wikipedia.orgmdpi.com In the gas phase, the 2-hydroxypyridine tautomer is generally more stable, whereas in polar solvents and the solid state, the 2-pyridone form predominates. wikipedia.orgmdpi.com The energy difference between the two tautomers is small, meaning that both can be present in solution and participate in reactions. mdpi.com
The direct intramolecular proton transfer between the two tautomers has a high activation energy. wikipedia.orgnih.gov However, this process can be catalyzed by protic solvents or through self-dimerization, where a double proton transfer occurs within the hydrogen-bonded dimer. wikipedia.orgnih.gov
The tautomeric equilibrium has a profound impact on reaction kinetics and selectivity:
Catalysis: As discussed in section 3.1.1, the ability of 2-pyridone to act as a bifunctional catalyst is directly linked to its tautomerism. wikipedia.org The presence of both a hydrogen-bond donating N-H group and a hydrogen-bond accepting C=O group in the 2-pyridone form is key to its catalytic activity in reactions like ester aminolysis. nih.govrsc.orgrsc.org
Nucleophilicity and Regioselectivity: The 2-pyridone anion is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. The regioselectivity of this attack is highly dependent on the nature of the electrophile and the reaction conditions. Kinetic studies have shown that while N-attack leads to the thermodynamically more stable product, O-attack can be kinetically favored under certain conditions, particularly with highly reactive electrophiles. acs.org The solvent also plays a crucial role; in aqueous solution, the nucleophilicity of the pyridone anion is significantly reduced compared to in aprotic solvents like DMSO or acetonitrile. acs.org
The following table presents a summary of the tautomeric equilibrium of 2-pyridone:
| Condition | Predominant Tautomer | Reason/Observation | Reference |
|---|---|---|---|
| Gas Phase | 2-Hydroxypyridine | Lower energy state by ~3 kJ/mol. | mdpi.com |
| Polar Solvents (e.g., water) | 2-Pyridone | Favored due to better solvation of the polar amide structure. | wikipedia.orgmdpi.com |
| Non-polar Solvents | 2-Hydroxypyridine | Less stabilization of the polar 2-pyridone form. | wikipedia.org |
| Solid State | 2-Pyridone | Confirmed by X-ray crystallography and IR spectroscopy. | wikipedia.org |
Kinetic and Thermodynamic Aspects of Reactivity
Theoretical and computational studies have provided significant insights into the energetics of the tautomerization process between 2-hydroxypyridine (the enol form) and 2-pyridone (the keto or amide form), which is the core transformation influencing the behavior of this compound in reactions.
The interconversion between the 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) tautomers is a key process governed by proton transfer. Kinetic analyses, primarily through computational methods, have explored the energy barriers associated with different pathways for this transfer.
Two primary mechanisms for the tautomerization have been investigated: a direct intramolecular 1,3-proton shift and an intermolecular proton transfer, often involving a dimer intermediate. researchgate.netwikipedia.org
Intramolecular Proton Transfer: The direct, unimolecular 1,3-proton shift from the oxygen to the nitrogen atom involves a high-energy transition state. nih.gov Computational studies using density functional theory (DFT) and coupled cluster (CCSD) methods have calculated a significant activation barrier for this gas-phase reaction. nih.govnih.gov The average activation energy for this intramolecular pathway is reported to be approximately 137.2 kJ/mol. nih.govmdpi.com This high barrier suggests that the single-molecule tautomerization is kinetically unfavorable at lower temperatures and may only become feasible at high temperatures or via quantum mechanical tunneling. mdpi.com
Intermolecular Proton Transfer: A more kinetically favorable pathway involves the formation of a hydrogen-bonded dimer of 2-pyridone/2-hydroxypyridine. wikipedia.org This self-catalytic path proceeds through a double proton transfer within the dimer, followed by dissociation. wikipedia.org This intermolecular route significantly lowers the energy barrier for tautomerization. The average barrier height for the interconversion of a mixed dimer has been calculated to be around 30.8 kJ/mol, which is substantially lower than the intramolecular route. researchgate.netnih.govnih.gov This indicates that in solution or in the solid state, where molecules are in close proximity, the dimer-assisted mechanism is the predominant pathway for tautomerization. wikipedia.org
Kinetic studies on the dimerization process itself have also been performed to understand the formation of the necessary intermediates for this low-energy pathway. nih.gov
| Tautomerization Pathway | Mean Activation Barrier (kJ/mol) | Source |
|---|---|---|
| Intramolecular (1,3-Proton Shift) | 137.152 | nih.govnih.gov |
| Intermolecular (Mixed Dimer Interconversion) | 30.844 | researchgate.netnih.govnih.gov |
The thermodynamic stability of the 2-pyridone and 2-hydroxypyridine tautomers is a delicate balance influenced by the surrounding environment, such as the phase (gas, liquid, solid) and solvent polarity. wikipedia.orgstackexchange.com This equilibrium is a critical factor in the reactivity profile of the system.
In the gas phase , experimental and theoretical studies have shown a small energy difference between the two tautomers. nih.govwayne.edu Most advanced computational methods, such as CCSD and M062X, predict that the 2-hydroxypyridine (enol) form is slightly more stable than the 2-pyridone (keto) form by approximately 5–9 kJ/mol. nih.govnih.gov The preference for the enol form in the gas phase is attributed to minimal steric hindrance and electrostatic repulsion. nih.govnih.gov However, other methods like B3LYP have suggested a reverse stability, favoring the keto form by 1-3 kJ/mol, highlighting the sensitivity of the system to the level of theory used. researchgate.net The experimental energy difference in the gas phase is reported to be around 3 kJ/mol in favor of the enol form. mdpi.com
The stability profile changes dramatically in different environments:
Non-polar solvents , such as cyclohexane, favor the 2-hydroxypyridine tautomer, and in some cases, both tautomers can coexist in comparable amounts. wikipedia.orgmdpi.com
Polar solvents and the solid state predominantly favor the 2-pyridone tautomer. researchgate.netmdpi.comstackexchange.com In water, the equilibrium constant is approximately 900, favoring 2-pyridone with an internal energy difference of about 12 kJ/mol. mdpi.com X-ray crystallography and IR spectroscopy confirm that 2-pyridone is the dominant form in the solid state, where molecules are arranged in helical structures linked by hydrogen bonds. wikipedia.orgstackexchange.com
The transition state (T.S.) for the intramolecular 1,3-proton transfer is a key reaction intermediate. Natural Bond Orbital (NBO) analysis reveals that the stability of this transition state is significantly enhanced by strong charge transfer interactions, which facilitate the movement of the proton between the oxygen and nitrogen atoms. nih.gov Specifically, interactions involving the lone pairs of the nitrogen and oxygen atoms with the antibonding orbital of the migrating hydrogen (n→n*) are crucial for lowering the energy of the transition state and enabling the proton transfer. nih.gov
| Phase/Solvent | More Stable Tautomer | Reported Energy Difference (kJ/mol) | Source |
|---|---|---|---|
| Gas Phase (Experimental) | 2-HPY | ~3 | mdpi.com |
| Gas Phase (Theoretical, CCSD/M062X) | 2-HPY | 5 - 9 | nih.govnih.gov |
| Water (Polar) | 2-PY | ~12 | mdpi.com |
| Cyclohexane (Non-polar) | 2-HPY | Comparable amounts coexist | mdpi.com |
| Solid State | 2-PY | 2.43 - 3.3 | wikipedia.org |
Computational and Theoretical Chemistry of 2 Pyridone Hydrobromide
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-pyridone hydrobromide at the atomic level. These methods provide a framework for analyzing its electronic structure and predicting its chemical behavior.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are utilized to determine the most stable (ground state) three-dimensional arrangement of its atoms and the associated energy. researchgate.net
These calculations can predict key structural parameters, including bond lengths and angles within the 2-pyridone ring and the positioning of the hydrobromide. For instance, DFT studies on related 2-pyridone derivatives have shown that while the pyridone ring is generally planar, substitutions can introduce distortions. nih.gov The interaction with the bromide ion will also influence the geometry of the 2-pyridone cation. The energetics of the system, including the stability of the ion pair, can be quantified through these calculations.
Table 1: Representative DFT Calculation Parameters for 2-Pyridone Systems
| Parameter | Value/Method |
| Functional | B3LYP researchgate.net |
| Basis Set | 6-311++G** researchgate.net |
| Focus | Ground state geometry, relative energies, vibrational frequencies researchgate.net |
This table is illustrative and based on typical DFT study parameters for similar systems.
Ab Initio and Semi-Empirical Methods for Analyzing Tautomeric Equilibria and Proton Transfer Barriers
2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine (B17775). The presence of hydrobromide introduces a proton, leading to the cationic form of 2-pyridone. Ab initio methods, which are based on first principles of quantum mechanics without experimental parameters, and semi-empirical methods, which incorporate some experimental data, are crucial for studying this equilibrium and the energy barriers associated with proton transfer.
Ab initio studies, including Møller-Plesset perturbation theory (MP2) and coupled-cluster methods, provide highly accurate energy calculations. wayne.eduarizona.edu These studies have been instrumental in determining the relative stabilities of the 2-pyridone and 2-hydroxypyridine tautomers. wayne.edu For instance, some calculations suggest that in the gas phase, 2-hydroxypyridine is slightly more stable, while in polar solvents, the 2-pyridone form is favored. nih.govstackexchange.com The proton from hydrobromide will significantly shift this equilibrium towards the protonated 2-pyridone form.
These methods are also employed to calculate the transition state energies for proton transfer, revealing the kinetic barriers of the tautomerization process. The presence of a bridging molecule, such as ammonia, has been shown to lower this barrier, and it is conceivable that the bromide ion could play a similar role in the this compound system. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of the conformational landscape and intermolecular interactions of this compound.
Investigation of Conformational Landscape and Flexibility of the this compound Ion Pair
MD simulations can explore the various possible spatial arrangements (conformations) of the this compound ion pair and the flexibility of the 2-pyridone ring. osti.gov These simulations model the interactions between the atoms using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked.
Such simulations can reveal how the 2-pyridone cation and the bromide anion move relative to each other and whether specific, stable ion-pair configurations are preferred. The flexibility of the 2-pyridone ring itself can also be assessed, identifying any significant deviations from planarity that may occur due to thermal motion and interactions with the bromide ion. jchemlett.com
Dynamics of Intermolecular Interactions, Including Hydrogen Bonding with Bromide
A key aspect of the this compound system is the interaction between the cationic 2-pyridone and the bromide anion. MD simulations are particularly well-suited to study the dynamics of these intermolecular forces, especially hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a simplified application of molecular orbital theory that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity.
For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept electrons, highlighting sites for nucleophilic attack. youtube.com
DFT calculations are typically used to determine the HOMO and LUMO energies and their distribution across the molecule. nih.gov The energy gap between the HOMO and LUMO is also an important parameter, with a smaller gap generally indicating higher reactivity. nih.gov FMO analysis of 2-pyridone derivatives has been used to understand their chemical reactivity and potential as inhibitors in biological systems. nih.gov In the case of this compound, this analysis would elucidate how the positive charge and the presence of the bromide ion influence the reactivity of the pyridone ring.
Table 2: Illustrative Frontier Molecular Orbital Data for a 2-Pyridone Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates sites for electrophilic attack. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; relates to chemical reactivity. |
Note: The values in this table are for a representative 2-pyridone derivative and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Therefore, it is not possible to generate an article that focuses solely on the chemical compound “this compound” and adheres to the provided outline, as there is no available research data on its computational modeling of spectroscopic signatures for vibrational and electronic transitions.
Advanced Research Applications and Methodological Development of the 2 Pyridone Hydrobromide Scaffold
Applications in Advanced Organic Synthesis Methodologies
The unique properties of 2-pyridone and its derivatives, such as 2-pyridone hydrobromide, make them valuable tools in the synthesis of complex organic molecules. Their ability to act as both hydrogen bond donors and acceptors, coupled with their nonpeptidic nature, contributes to their utility. Furthermore, these compounds often exhibit favorable physicochemical properties like metabolic stability, water solubility, and lipophilicity, making them attractive scaffolds in drug discovery. nih.gov
The 2-pyridone core is a key component in a variety of bioactive natural products. researchgate.net The synthesis of these complex molecules often relies on the strategic construction of the 2-pyridone ring. Researchers have developed numerous synthetic strategies to access this important scaffold.
One common approach involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov For instance, the Guareschi-Thorpe condensation utilizes cyanoacetamide and a 1,3-diketone to form a 2-pyridone. wikipedia.org Another example is the three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, mediated by triethylamine (B128534), to produce pyrano[3,2-c]pyridones. nih.gov
Other notable synthetic methods include:
[4+2] Annulation: In situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds undergo a [4+2] annulation to yield structurally diverse 2-pyridones. organic-chemistry.org
Tandem Reactions: A tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by intramolecular ring closure and decarboxylation, provides an efficient route to 5,6-fused 2-pyridone ring systems. organic-chemistry.org
Blaise Reaction: The reaction of the Blaise intermediate, generated from a Reformatsky reagent and a nitrile, with propiolates affords 2-pyridone derivatives. organic-chemistry.org
These methods highlight the versatility of the 2-pyridone scaffold in the synthesis of complex and biologically relevant molecules.
The tautomeric nature of 2-pyridone, existing in equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, is central to its catalytic activity. nih.gov This allows it to act as a ditopic receptor and catalyze a variety of proton-dependent reactions. wikipedia.org For example, 2-pyridone is an effective catalyst for the aminolysis of esters. wikipedia.org
While the direct use of this compound as a catalyst is less documented, the broader family of 2-pyridone derivatives serves as ligands in coordination chemistry, often as 1,3-bridging ligands similar to carboxylates. wikipedia.org This suggests the potential for this compound to act as a precursor for catalytically active metal complexes.
Furthermore, various metal-catalyzed reactions have been developed for the functionalization of the 2-pyridone ring itself. These include:
Copper-catalyzed N-arylation: A mild, room-temperature method for the N-arylation of 2-pyridones using diaryliodonium salts. organic-chemistry.org
Copper(I) iodide-catalyzed coupling: An efficient synthesis of N-aryl pyridine-2-ones through the coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides. organic-chemistry.org
Gold(I)-catalyzed cycloisomerization: The formation of N-alkenyl alkynylamides followed by a cationic Au(I)/PPh3-catalyzed cycloisomerization provides a rapid assembly of substituted 2-pyridones. organic-chemistry.org
These examples demonstrate the integral role of the 2-pyridone scaffold in the development of new catalytic transformations.
Design and Engineering of Supramolecular Architectures and Materials
The ability of 2-pyridone to form predictable and robust hydrogen-bonded structures makes it a valuable building block in supramolecular chemistry. The hydrobromide salt introduces ionic interactions, further expanding the possibilities for designing complex architectures.
The field of host-guest chemistry explores the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. Macrocyclic hosts like cyclodextrins and calixarenes are well-known for their ability to encapsulate guest molecules, leading to applications in areas like drug delivery and diagnostics. nih.gov
While specific studies on the host-guest chemistry of this compound are not extensively detailed in the provided results, the principles of host-guest chemistry are relevant. The 2-pyridone core, with its hydrogen bonding capabilities, can participate in the formation of larger supramolecular assemblies that can include guest molecules. For instance, coordination networks of Ni(II) with pyridine-2,5-dicarboxylate (B1236617) have demonstrated reversible host-guest chemistry with various solvent molecules. rsc.org This suggests the potential for designing 2-pyridone-based frameworks capable of crystalline inclusion.
Self-assembly is the spontaneous organization of molecules into ordered structures. In the case of 2-pyridone, hydrogen bonding is a primary driving force for self-assembly. In the solid state, 2-pyridones typically form helical structures through hydrogen bonds, rather than the dimeric form often observed in non-polar solutions. wikipedia.org
The tautomerism between 2-hydroxypyridine and 2-pyridone is a critical factor influencing its aggregation behavior. nih.gov In the gas phase, the enol form (2-hydroxypyridine) is slightly more stable, while in the solid state and in polar solvents, the 2-pyridone form predominates. nih.gov
The introduction of the hydrobromide counterion adds ionic interactions to the mix, which can lead to the formation of more complex and robust supramolecular architectures. These interactions, combined with hydrogen bonding and π-π stacking, can be used to construct two- and three-dimensional networks. rsc.org
Biomolecular Recognition and Interaction Mechanism Studies
The 2-pyridone moiety is considered a "privileged scaffold" in drug discovery due to its ability to mimic peptide bonds and act as both a hydrogen bond donor and acceptor. nih.gov This makes it an excellent candidate for interacting with biological macromolecules like proteins and nucleic acids.
Studies have shown that 2-pyridone and its tautomer, 2-hydroxypyridine, can form base pairs on the surface of ice nanoparticles, suggesting a potential role in prebiotic chemistry. nih.govdoi.org This base-pairing capability is a direct result of its hydrogen bonding pattern, which is analogous to that of nucleobases.
Furthermore, the 2-pyridone core is found in a number of catalytic inhibitors of EZH2 (Enhancer of zeste homolog 2), a key enzyme involved in gene silencing. nih.gov Crystallographic studies have revealed that the 2-pyridone moiety occupies the binding pocket of the enzyme, highlighting its importance for molecular recognition and inhibition. nih.gov The interactions between the 2-pyridone scaffold and the enzyme are crucial for the compound's biological activity.
Investigation of Ligand-Enzyme Binding Modes at the Molecular Level (e.g., EZH2, ENR)
The 2-pyridone moiety is a critical component in the design of potent and selective enzyme inhibitors, particularly for targets such as Enhancer of Zeste Homolog 2 (EZH2) and Enoyl-ACP Reductase (ENR).
EZH2 Inhibition: A vast number of catalytic inhibitors of EZH2 incorporate a 2-pyridone group. nih.govnih.gov Crystallographic studies have been instrumental in revealing that the 2-pyridone moiety plays a crucial role in enzyme inhibition by partially occupying the binding site of the co-substrate S-adenosyl-L-methionine (SAM) or its by-product S-adenosyl-L-homocysteine (SAH). nih.govnih.gov This accounts for the SAM-competitive mechanism of action observed for all 2-pyridone-based EZH2 inhibitors. nih.govnih.gov The 2-pyridone "warhead" is typically linked to a support substructure, which can be a bicyclic heteroaromatic ring (like indazole or indole) or a monocyclic aromatic or heteroaromatic ring. nih.govnih.gov Different substitutions on this support moiety can influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov For instance, tazemetostat, an EZH2 inhibitor with a phenyl core linked to the 2-pyridone moiety, demonstrated improved potency and pharmacokinetic parameters compared to its earlier prototype. nih.gov
ENR Inhibition: Novel 2-pyridone derivatives have been synthesized and identified as potent inhibitors of the Bacillus anthracis enoyl-ACP reductase (BaENR), an enzyme crucial for bacterial fatty acid biosynthesis. nih.govnih.gov The design of these inhibitors often mimics the structure of triclosan. nih.gov Structure-activity relationship studies have shown that hydrophobic residues around the 3-position of the pyridone ring are important for binding in the active site. Replacing a benzyloxy group at this position with a more polar hydroxy group, for example, leads to a significant decrease in ENR inhibitory activity. nih.gov
Elucidation of Binding Site Occupancy and Competitive Interaction Mechanisms
The 2-pyridone scaffold has proven to be a valuable tool for elucidating binding site occupancy and understanding competitive interaction mechanisms with various enzymes.
Competitive Inhibition: As mentioned, 2-pyridone-based inhibitors of EZH2 act as SAM-competitive inhibitors. nih.govnih.gov This means they bind to the same site as the natural co-substrate, SAM, thereby preventing the enzyme from carrying out its methylation function. The 2-pyridone moiety is key to this competitive interaction. nih.govnih.gov
In the case of PIM-1 kinase inhibitors, O-alkylation of 2-pyridone derivatives has led to the development of new compounds that act as both competitive and non-competitive inhibitors. nih.gov These compounds are predicted to be competitive non-adenosine triphosphate (ATP) mimetics, suggesting they bind to the ATP binding site in a competitive manner. nih.gov
The 8-position side chain of 2-pyridones is believed to be crucial for their interaction with bacterial DNA gyrase, forming a ternary complex and contributing significantly to their antibacterial activity. nih.gov
Rational Design Principles for Molecular Probes and Chemical Tools
The 2-pyridone scaffold serves as a foundational element in the rational design of molecular probes and chemical tools for studying biological systems. diva-portal.org Its amenability to chemical modification allows for the systematic development of compounds with tailored properties. iipseries.orghilarispublisher.com
Key Design Principles:
Scaffold Hopping and Bioisosterism: The 2-pyridone ring is a recognized bioisostere for amides, phenyls, pyridines, and pyridine (B92270) N-oxides, allowing for the design of novel compounds with improved drug-like properties. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-pyridone core and its substituents are employed to understand how structural changes affect biological activity. This iterative process guides the design of more potent and selective inhibitors. hilarispublisher.com For example, in the development of ENR inhibitors, SAR studies revealed the importance of hydrophobic groups at the 3-position of the pyridone ring. nih.gov
Computational Modeling: Molecular docking and other computational methods are used to predict the binding modes of 2-pyridone derivatives with their target enzymes, aiding in the rational design of new inhibitors. nih.govnih.gov
Diversity-Oriented Synthesis: The development of efficient synthetic methods, such as palladium/norbornene cooperative catalysis, enables the rapid generation of diverse libraries of 2-pyridone derivatives for high-throughput screening and drug discovery. nih.gov
Table 1: Examples of 2-Pyridone Derivatives and their Research Applications
| Compound Class | Target Enzyme/Application | Key Research Finding | Reference(s) |
|---|---|---|---|
| Indazole and Indole-based 2-pyridones | EZH2 | Act as SAM-competitive inhibitors, crucial for anti-cancer activity. | nih.govnih.gov |
| N-substituted 2-pyridones | Bacillus anthracis ENR | Inhibit bacterial fatty acid synthesis, with hydrophobicity at the 3-position being key for activity. | nih.govnih.gov |
| O-alkylated 2-pyridone derivatives | PIM-1 Kinase | Exhibit both competitive and non-competitive inhibition, acting as ATP mimetics. | nih.gov |
Exploration in Material Science and Advanced Functional Systems
The utility of the 2-pyridone scaffold extends beyond medicinal chemistry into the realm of material science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs).
Development of Coordination Polymers and Metal-Organic Frameworks Utilizing 2-Pyridonate Ligands
2-Pyridonate ligands, the deprotonated form of 2-pyridones, are versatile building blocks for the synthesis of coordination polymers and MOFs due to their diverse coordination modes. rsc.orgrsc.org
Coordination Chemistry of 2-Pyridonates:
Versatile Ligands: 2-Pyridonates can act as ligands in various coordination modes, including chelating and bridging, which allows for the formation of a wide range of structures from mononuclear complexes to high-nuclearity clusters and coordination polymers. rsc.orgrsc.orgwikipedia.org
Predictable Patterns: The self-assembly of dipyridone ligands can generate predictable patterns through hydrogen bonding, and the pyridone ligating groups have the potential to form novel coordination polymers with structural diversity. rsc.org
Influence of Metal Ions: The choice of metal ion influences the final structure. For instance, reactions of a pyridine-based amidocarboxylate ligand with zinc(II), cadmium(II), and samarium(III) resulted in a 1D zigzag chain, a dinuclear metallomacrocycle, and a 1D double-chain structure, respectively. deepdyve.com
Applications in MOFs:
Porous Materials: MOFs constructed from pyridyl-based ligands can form crystalline porous materials with nano-scale channels. nih.govnih.gov
Catalysis: An ionic iron-based MOF assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine has been shown to act as a recyclable catalyst for the syn-selective hydroboration of alkynes. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| S-adenosyl-L-methionine (SAM) |
| S-adenosyl-L-homocysteine (SAH) |
| Tazemetostat |
| Triclosan |
| 4′-pyridyl-2,2′:6′,2′′-terpyridine |
| Zinc(II) |
| Cadmium(II) |
| Samarium(III) |
| Iron |
| Adenosine triphosphate (ATP) |
| Bacillus anthracis enoyl-ACP reductase (BaENR) |
| Enhancer of Zeste Homolog 2 (EZH2) |
| PIM-1 kinase |
| DNA gyrase |
| Escherichia coli |
| Indazole |
| Indole |
| Pyridine |
| Pyridine N-oxide |
| Dipyridone |
| 4′-pyridyl-2,2′:6′,2′′-terpyridine |
| Pyridine-based amidocarboxylate |
| Norbornene |
Q & A
Q. What are the established synthetic methodologies for preparing 2-pyridone hydrobromide derivatives, and how do reaction conditions influence yield?
this compound derivatives are synthesized via cyclization of α-halogenated acetamides. For example, chloroacetylation of benzylamine under mild conditions (EtONa/EtCOONa) yields intermediates like N-benzyl-2-chloroacetamide, which reacts with nucleophiles (e.g., acetylacetone, ethyl cyanoacetate) to form 2-pyridone derivatives with yields >70% . Key factors include solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios. Spectral characterization (IR, -NMR, -NMR) confirms lactam-lactim tautomerism and substituent positioning .
Q. How can researchers structurally characterize this compound and its tautomeric forms?
X-ray crystallography at 120 K and 295 K reveals 2-pyridone exists predominantly in the keto form (lactam) in the solid state, with hydrogen-bonded dimeric structures . In solution, dynamic -NMR studies detect equilibrium between lactam and lactim tautomers. IR spectroscopy identifies C=O stretches (~1650 cm) for the keto form and O–H stretches (~3200 cm) for the enol form .
Q. What experimental approaches are used to analyze tautomerism in 2-pyridone systems?
Combine temperature-dependent NMR and IR spectroscopy to monitor tautomeric ratios. For example, cooling a DMSO-d solution shifts equilibrium toward the lactim form due to reduced thermal energy. Computational methods (DFT) predict tautomer stability, showing the lactam form is energetically favored by ~5 kcal/mol in the gas phase .
Advanced Research Questions
Q. How can site-selective C–H functionalization be achieved in this compound derivatives?
Recent advances employ radical, organometallic, and directing-group strategies. For instance, Pd(II) catalysts with 2-pyridone ligands enable γ-C(sp)–H activation in ketones, forming six-membered palladacycle intermediates. Steric and electronic directing groups (e.g., aminooxyacetic acid) enhance regioselectivity for arylations at C3 or C5 positions .
Q. What role does this compound play in catalytic applications?
2-Pyridone derivatives act as ligands in Pd-catalyzed C–H activation, improving catalytic efficiency by stabilizing transition states. For example, 2,2-dimethyl aminooxyacetic acid auxiliaries enable γ-C(sp)–H bond functionalization in muscone derivatives, showcasing utility in late-stage diversification .
Q. How do computational studies enhance the prediction of biological activity in 2-pyridone derivatives?
Molecular docking (AutoDock Vina) identifies compound interactions with bacterial/fungal proteins. For instance, compound 20 (a 2-pyridone derivative) shows the lowest docking energy (-9.2 kcal/mol) against Staphylococcus aureus enoyl-ACP reductase, correlating with experimental MIC values (4 µg/mL) . ADMET predictions further prioritize derivatives with favorable blood-brain barrier permeability (e.g., compound 18 ) .
Q. How can contradictory data on biological activities of 2-pyridone derivatives be resolved?
Discrepancies in antimicrobial vs. cytotoxic activities arise from substituent effects. For example, chromenopyridone derivatives exhibit radiosensitizing effects (IC: 12–18 µM in HeLa cells) but lack antifungal activity. Use structure-activity relationship (SAR) models to optimize substituents: electron-withdrawing groups enhance cytotoxicity, while bulky substituents improve antimicrobial potency .
Q. What strategies improve ligand design for metal-catalyzed reactions involving this compound?
Design bidentate ligands with pyridone moieties to stabilize metal centers. For Pd-catalyzed reactions, 2-pyridone ligands facilitate oxidative addition steps by lowering activation energy. Experimental validation includes isolating palladacycle intermediates (e.g., [Pd(II)(2-pyridone)(OAc)]) and analyzing kinetics under varying ligand:metal ratios .
Q. What mechanisms underlie the radiosensitizing effects of 2-pyridone derivatives?
Chromenopyridone derivatives enhance radiation-induced DNA damage by inhibiting repair pathways (e.g., base excision repair). In vitro studies show synergy between γ-radiation (2 Gy) and compound 7b , reducing HeLa cell viability by 60% compared to radiation alone (30%) . ROS generation and checkpoint kinase inhibition are proposed mechanisms.
Q. How are ADME/Tox profiles evaluated for this compound derivatives?
Use in silico tools (SwissADME, ProtoX) to predict pharmacokinetics. For example, compound 15 (logP = 2.1) shows high solubility but moderate hepatotoxicity risk. In vitro assays (Caco-2 permeability, microsomal stability) validate predictions, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
